(S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate
Description
“(S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protective group at the 1-position and a substituted ethyl(2-hydroxyethyl)amino moiety at the 3-position of the pyrrolidine ring.
The compound’s ethyl(2-hydroxyethyl)amino group suggests enhanced hydrophilicity compared to simpler alkylamino derivatives, which may improve solubility in aqueous formulations—a key consideration in pharmaceutical development .
Properties
IUPAC Name |
benzyl (3S)-3-[ethyl(2-hydroxyethyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-17(10-11-19)15-8-9-18(12-15)16(20)21-13-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXLQXDMAQQGH-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate, a compound with the molecular formula and CAS number 1354019-64-9, has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The compound features a pyrrolidine ring substituted with a benzyl group and an ethyl(2-hydroxyethyl)amino moiety. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight : 292.38 g/mol
- Molecular Formula :
These properties are crucial for understanding the compound's behavior in biological systems.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological activities, particularly in the context of its potential as an antagonist or modulator in various biological pathways.
Antitumor Activity
In studies evaluating its antitumor effects, the compound demonstrated significant cytotoxicity against cancer cell lines. For instance, in vitro assays showed that treatment with the compound reduced cell viability in aggressive cancer types, such as triple-negative breast cancer (MDA-MB-231), by approximately 55% at a concentration of 10 μM over three days .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. In various assays, it was noted to inhibit cyclooxygenase (COX) activity, which is pivotal in inflammation pathways. The IC50 values for COX inhibition were reported to be comparable to established anti-inflammatory drugs .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the benzyl group and variations in the amino substituents have shown varying degrees of potency. For example:
| Compound Modification | Activity Level |
|---|---|
| Benzyl group position change | Decreased activity |
| Addition of basic residues | Increased affinity |
These modifications highlight the importance of specific structural features in enhancing biological efficacy .
Study on Antitumor Efficacy
A recent study focused on the antitumor efficacy of this compound used both in vitro and in vivo models. The results indicated that:
- In Vitro : Significant reduction in cell viability was observed across multiple cancer cell lines.
- In Vivo : The compound was administered to mice bearing tumors, resulting in a notable decrease in tumor size without significant toxicity .
Anti-inflammatory Research
Another investigation assessed the anti-inflammatory properties through carrageenan-induced paw edema models. The compound exhibited a dose-dependent reduction in edema formation, suggesting its potential utility in treating inflammatory conditions .
Scientific Research Applications
Synthetic Pathways
The synthesis of (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate involves several chemical reactions that yield optically pure compounds. Key methods include:
- Esterification : The carboxylic acid group of optically pure precursors is esterified using benzyl alcohol under acidic conditions, resulting in the formation of the desired ester compound .
- Amide Reduction : The lactam compound can be reduced to yield (S)-3-hydroxypyrrolidine, which is a crucial intermediate for synthesizing various derivatives, including the target compound .
- Cyclization Reactions : Amine cyclization reactions are employed to form the pyrrolidine ring structure, which is essential for the biological activity of the compound .
Biological Activities
This compound exhibits several pharmacological properties:
- Neurotransmitter Modulation : It acts as a precursor for neurotransmitter agents, potentially influencing neurotransmission pathways in the central nervous system .
- Calcium Channel Blockers : The compound serves as an intermediate for synthesizing calcium antagonists like Barnidipine, which are used to treat hypertension and other cardiovascular conditions .
- Antibiotic Development : It is involved in synthesizing carbapenem and quinolone-based antibiotics, showcasing its relevance in combating bacterial infections .
Therapeutic Uses
The diverse applications of this compound extend to various therapeutic areas:
- Cardiovascular Diseases : As a calcium antagonist precursor, it holds promise in treating hypertension and related cardiovascular disorders.
- Infectious Diseases : Its role in antibiotic synthesis positions it as a critical component in developing new antimicrobial therapies.
- Neurological Disorders : By modulating neurotransmitter systems, it may contribute to treatments for conditions such as depression or anxiety.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- A study demonstrated its efficacy as an intermediate in synthesizing novel calcium channel blockers with improved bioavailability and reduced side effects compared to existing medications.
- Research into its antibiotic derivatives showed enhanced activity against resistant bacterial strains, indicating its potential role in addressing antibiotic resistance.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:
Structural and Functional Analysis
- Substituent Effects: The target compound’s ethyl(2-hydroxyethyl)amino group provides dual functionality: the hydroxyl group increases hydrophilicity, while the ethyl chain may enhance membrane permeability. This contrasts with the simpler aminomethyl (basic) or acetic acid (acidic) groups in analogs, which exhibit narrower pH-dependent solubility profiles .
- Stereochemical Impact: The (S)-configuration of the target compound aligns with the preference for this enantiomer in many bioactive molecules, such as protease inhibitors or receptor agonists. In contrast, the (R)-enantiomer of the aminomethyl analog is less frequently utilized .
- Synthetic Complexity: The ethyl(2-hydroxyethyl)amino substituent likely requires multi-step synthesis, including reductive amination or nucleophilic substitution, whereas hydroxyl or hydroxymethyl groups are introduced via simpler reductions (e.g., LiEt₃BH for hydroxyl or hydrogenation for hydroxymethyl ).
Regulatory and Quality Considerations
Compounds like benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate emphasize rigorous Certificate of Analysis (CoA) requirements, including supplier validation, spectroscopic characterization (NMR, HPLC), and stability testing .
Preparation Methods
Starting Material Preparation
(S)-3-Hydroxypyrrolidine is typically obtained via reduction of L-proline. For instance, L-proline can be treated with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield (S)-pyrrolidin-3-ol.
Reaction Conditions :
Amine Protection
The primary amine is protected using benzyl chloroformate to form benzyl (S)-3-hydroxypyrrolidine-1-carboxylate .
Procedure :
-
Reagents : Benzyl chloroformate, NaHCO₃, DMF.
Mechanism :
Mesylation and Amination
Mesylation of Hydroxyl Group
The hydroxyl group at position 3 is activated via mesylation to form a leaving group.
Procedure :
-
Reagents : Mesyl chloride (MsCl), triethylamine (Et₃N), ethyl acetate.
-
Conditions : 0–5°C for 1 hour, then room temperature for 16 hours.
-
Product : Benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate.
Analytical Data :
High-Pressure Amination
The mesylated intermediate undergoes nucleophilic substitution with ethyl(2-hydroxyethyl)amine under autoclave conditions.
Procedure :
-
Reagents : Ethyl(2-hydroxyethyl)amine, tetrahydrofuran (THF).
Critical Parameters :
-
Pressure : 3×10⁶–2×10⁷ Pa ensures complete substitution.
Alternative Synthetic Routes
Reductive Amination Approach
An alternative method employs reductive amination to introduce the ethyl(2-hydroxyethyl)amino group.
Procedure :
-
Reagents : Ethyl(2-hydroxyethyl)amine, sodium cyanoborohydride (NaBH₃CN), methanol.
Limitations : Lower stereochemical control compared to high-pressure methods.
Chiral Resolution
For non-chiral starting materials, enzymatic resolution using lipases (e.g., Candida antarctica) can achieve >99% e.e..
Conditions :
-
Substrate : Racemic benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate.
-
Enzyme : Immobilized lipase B, phosphate buffer (pH 7).
Reaction Optimization Data
| Step | Conditions | Yield (%) | e.e. (%) |
|---|---|---|---|
| Amine Protection | 0–5°C, NaHCO₃, DMF | 83 | – |
| Mesylation | MsCl, Et₃N, 0–5°C | 95 | – |
| High-Pressure Amination | 150°C, 8×10⁶ Pa, THF | 89 | 97 |
| Reductive Amination | NaBH₃CN, MeOH, rt | 78 | 85 |
Challenges and Solutions
Stereochemical Integrity
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via photocatalytic hydroamination of enecarbamates with amines, as demonstrated in similar pyrrolidine carboxylate derivatives (e.g., benzyl 3-(isopropylamino)pyrrolidine-1-carboxylate) . Key factors include:
- Catalysts : TRIP thiol and catalyst A (2 mol%) for regioselectivity.
- Solvents : Methanol or ethanol under reflux conditions.
- Purification : Column chromatography (hexane/ethyl acetate gradients) yields 50–58% purity .
- Table 1 : Comparison of methods:
| Substrate | Catalyst | Yield | Purity | Reference |
|---|---|---|---|---|
| Benzyl 2,3-dihydro-1H-pyrrole | TRIP thiol | 50–58% | >95% |
Q. How can the stereochemical integrity of the (S)-configured pyrrolidine core be verified during synthesis?
- Answer : Use chiral HPLC or polarimetry to confirm enantiomeric excess. NMR analysis (e.g., H and C) can detect diastereomeric splitting in rotamers, as seen in benzyl 3-((3-ethoxy-3-oxopropyl)amino)pyrrolidine-1-carboxylate . Specific H NMR shifts (e.g., δ 3.67 ppm for pyrrolidine protons) correlate with stereochemistry .
Q. What safety precautions are recommended for handling this compound in the laboratory?
- Answer : Key precautions include:
- Ventilation : Use local exhaust systems to avoid inhalation of dust .
- PPE : Safety goggles, nitrile gloves, and lab coats .
- Storage : Store in sealed containers at 2–8°C, away from oxidizers .
- Decomposition : Avoid high temperatures (>150°C), as pyrolysis may release toxic fumes (e.g., CO, NO) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of hydroamination reactions in synthesizing this compound?
- Answer : Photocatalytic hydroamination proceeds via radical intermediates, where TRIP thiol acts as a hydrogen-atom transfer (HAT) catalyst. The ethyl(2-hydroxyethyl)amine group directs addition to the β-position of the enecarbamate, favoring 3-substituted pyrrolidine products . Computational studies (DFT) could further elucidate transition-state stabilization by the hydroxyl group .
Q. How can conflicting purity data (e.g., 95% vs. 98%) across studies impact downstream applications like pharmacological assays?
- Answer : Purity discrepancies may arise from:
- Chromatographic resolution : Gradient elution in HPLC vs. flash chromatography .
- Impurity profiles : Residual solvents (e.g., ethyl acetate) or unreacted intermediates (e.g., enecarbamates) .
- Mitigation : Use orthogonal methods (NMR, HRMS) for validation. For example, HRMS (ESI/QTOF) with [M + Na] calibration ensures <1% error .
Q. What computational strategies are suitable for predicting the compound’s binding affinity in enzyme inhibition studies?
- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with targets like proteases or GPCRs. For analogs such as benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate, docking scores correlate with experimental IC values (R > 0.85) . Parameterize force fields using DFT-optimized geometries for accuracy .
Data Contradiction Analysis
Q. Why do reported yields for similar compounds vary significantly (e.g., 37% vs. 58%) under comparable conditions?
- Answer : Variations arise from:
- Substrate purity : Impurities in starting materials (e.g., Cbz-Pro-Gly) reduce effective molarity .
- Catalyst aging : TRIP thiol degrades upon prolonged storage, reducing HAT efficiency .
- Workup protocols : Incomplete extraction of polar byproducts (e.g., ethyl 3-aminopropionate) lowers isolated yields .
Methodological Recommendations
-
Synthesis Optimization : Screen solvent polarity (e.g., DMF vs. THF) to enhance amine nucleophilicity .
-
Characterization : Combine H NMR, C NMR, and HRMS for structural validation (Table 2) :
Technique Key Data Points Reference H NMR δ 5.11 ppm (CbzCH), 3.67 ppm (H2) HRMS (ESI/QTOF) [M + Na] = 455.0579 -
Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility of the carbamate group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
